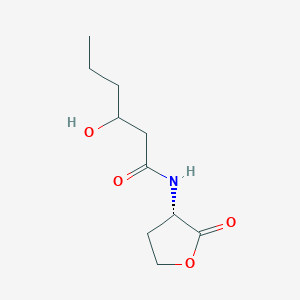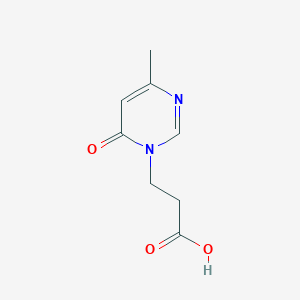
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid is a compound used for proteomics research . It has a molecular formula of C8H10N2O3 and a molecular weight of 182.18 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O3/c1-5-6 (2-3-7 (11)12)8 (13)10-4-9-5/h4H,2-3H2,1H3, (H,11,12) (H,9,10,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Several studies have focused on the synthesis and structural elucidation of uracil derivatives, including compounds similar to "3-(4-Methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid." For instance, Yao et al. (2013) synthesized two uracil derivatives and characterized them using various techniques including X-ray diffraction, revealing insights into their molecular arrangements and potential interactions with DNA based on their UV spectra Ting Yao, Jicheng Yi, Shuguang Zhou, J. Xiong, 2013. Similarly, Liu et al. (2014) prepared three uracil derivatives, analyzed their crystal structures, and discussed their supramolecular architectures Wuqiang Liu, X. Feng, Yangyang Tao, Zheng Zhou, Guanghui Wu, J. Xiong, 2014.
Biological Activities and Applications
Research into the biological activities of pyrimidinyl propanoic acids and their derivatives includes studies on their antimicrobial and antitumor properties. For example, compounds with the core structure of pyrimidinyl propanoic acids have been evaluated for their selective anti-tumor activities, suggesting a role in the development of new therapeutic agents Xiong Jing, 2011. Additionally, novel hybrid molecules derived from similar structures have demonstrated anticonvulsant and antinociceptive activities, indicating potential applications in treating neurological disorders K. Kamiński, M. Zagaja, A. Rapacz, J. Łuszczki, M. Andres-Mach, Michał Abram, J. Obniska, 2016.
Analytical and Quality Control Methods
The analytical characterization and quality control of active pharmaceutical ingredients (APIs) among derivatives of 4-oxoquinoline-3-propanoic acids, which share structural similarities with the compound , have been discussed. This includes the use of 13C NMR-spectroscopy for solving the issue of tautomeric forms, demonstrating the importance of rigorous analysis in the development of pharmaceutical compounds V. O. Zubkov, N. I. Ruschak, M. Suleiman, A. O. Devyatkіna, I. S. Gritsenko, 2016.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-(4-methyl-6-oxopyrimidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-6-4-7(11)10(5-9-6)3-2-8(12)13/h4-5H,2-3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKXUWDNIHYQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6331237.png)
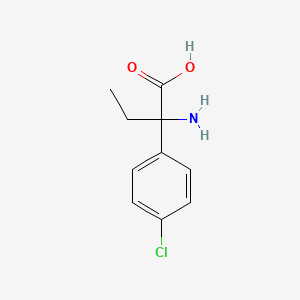


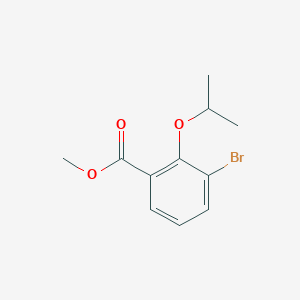
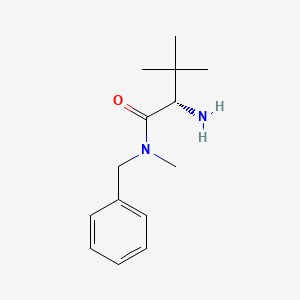
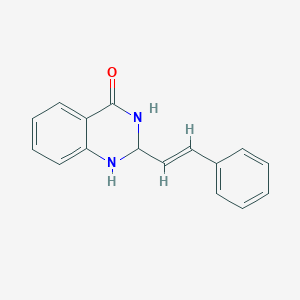
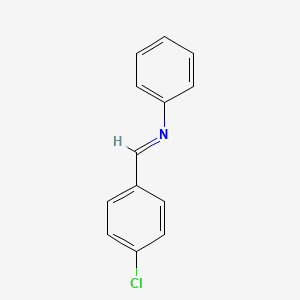
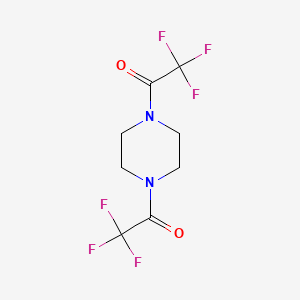
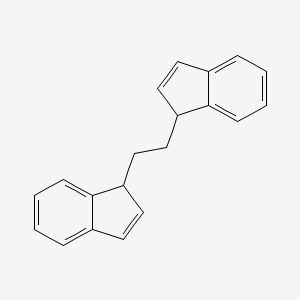
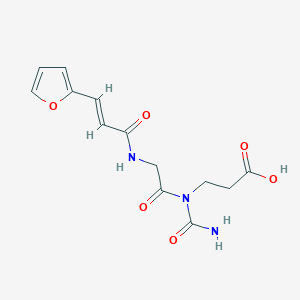

![N-[3,5-Bis(trifluoromethyl)phenyl]maleimide, 98%](/img/structure/B6331325.png)
